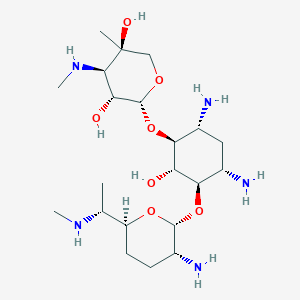

Gentamicine C1

Vue d'ensemble

Description

La gentamicine C1 est un antibiotique aminoglycoside qui fait partie du complexe de la gentamicine, qui comprend plusieurs composés apparentés tels que la gentamicine C1a, la gentamicine C2 et la gentamicine C2a . Elle est produite par la bactérie Micromonospora purpurea et est utilisée pour traiter une variété d'infections bactériennes, en particulier celles causées par des bactéries Gram-négatives . La this compound fonctionne en inhibant la synthèse des protéines dans les bactéries, ce qui entraîne leur mort .

Mécanisme D'action

Target of Action

Gentamicin C1 primarily targets the 30S ribosomal protein S12 and 16S ribosomal RNA in bacteria . These targets play a crucial role in protein synthesis, making them vital for bacterial survival and growth.

Mode of Action

Gentamicin C1 interacts with its targets by binding to specific proteins of the 30S subunit of bacterial ribosomes, causing a misreading of the genetic code . This interaction results in the inhibition of protein synthesis, which is essential for bacterial growth and survival .

Biochemical Pathways

The primary biochemical pathway affected by Gentamicin C1 is the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, Gentamicin C1 disrupts the process of translation, preventing the formation of essential proteins and leading to bacterial death .

Result of Action

The primary result of Gentamicin C1’s action is the inhibition of bacterial growth. By disrupting protein synthesis, Gentamicin C1 prevents bacteria from producing essential proteins, leading to their death . This makes Gentamicin C1 an effective antibiotic against a variety of bacterial infections.

Action Environment

The action, efficacy, and stability of Gentamicin C1 can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic effect, enhancing the antibacterial activity of Gentamicin C1 . Additionally, the physiological state of the target bacteria, such as their growth phase and metabolic activity, can also affect the action of Gentamicin C1 .

Applications De Recherche Scientifique

Gentamicin C1 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the structure-activity relationships of aminoglycoside antibiotics . In biology, gentamicin C1 is used to investigate the mechanisms of bacterial resistance and the effects of antibiotics on bacterial protein synthesis . In medicine, it is used to treat severe bacterial infections, including bone infections, endocarditis, and pneumonia . In industry, gentamicin C1 is used in the production of veterinary medicines and as a preservative in certain pharmaceutical formulations .

Analyse Biochimique

Biochemical Properties

Gentamicin C1 interacts with several biomolecules, primarily the 30S subunit of the bacterial ribosome . It binds to the aminoacyl site on 16S rRNA, disrupting protein synthesis and inhibiting bacterial growth . Gentamicin C1 is a very polar, hydrophilic drug that is soluble only in water and is slightly soluble in methanol .

Cellular Effects

Gentamicin C1 exerts significant effects on various types of cells. It disrupts protein synthesis in bacterial cells, leading to their death . In mammalian cells, gentamicin C1 can cause nephrotoxicity and ototoxicity, affecting kidney function and hearing respectively .

Molecular Mechanism

The molecular mechanism of action of gentamicin C1 involves binding to the 30S ribosomal subunit in bacteria, specifically the 16S rRNA . This binding disrupts the normal process of protein synthesis, leading to incorrect amino acid incorporation and premature termination of protein synthesis, which ultimately results in bacterial cell death .

Temporal Effects in Laboratory Settings

The effects of gentamicin C1 can change over time in laboratory settings. For instance, the exposure of gentamicin C1 was found to be 36% lower in infected piglets compared to healthy ones, indicating that the drug’s effects can vary depending on the health status of the organism .

Dosage Effects in Animal Models

In animal models, the effects of gentamicin C1 can vary with different dosages. For example, a study on piglets showed that the clearance and volume of distribution were the highest for the gentamicin C1 component, indicating that the drug’s effects can be influenced by the dosage .

Metabolic Pathways

Gentamicin C1 is involved in several metabolic pathways. It is primarily metabolized by the liver and excreted by the kidneys

Transport and Distribution

Gentamicin C1 is distributed throughout the body after administration, reaching various tissues and cells

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the cytoplasm where it can interact with ribosomes

Méthodes De Préparation

La gentamicine C1 est généralement produite par un processus de fermentation impliquant la bactérie Micromonospora purpurea . Le bouillon de fermentation est ensuite soumis à diverses étapes de purification, notamment la chromatographie d'échange d'ions et la cristallisation, pour isoler les composants de la gentamicine . Les méthodes de production industrielles se concentrent sur l'optimisation du rendement et de la pureté de la this compound grâce à des conditions de fermentation contrôlées et à des techniques de purification avancées .

Analyse Des Réactions Chimiques

La gentamicine C1 subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs tels que le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la this compound peut conduire à la formation de la gentamicine C1a .

Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique. En chimie, elle est utilisée comme composé modèle pour étudier les relations structure-activité des antibiotiques aminoglycosidiques . En biologie, la this compound est utilisée pour étudier les mécanismes de résistance bactérienne et les effets des antibiotiques sur la synthèse des protéines bactériennes . En médecine, elle est utilisée pour traiter des infections bactériennes graves, notamment des infections osseuses, une endocardite et une pneumonie . Dans l'industrie, la this compound est utilisée dans la production de médicaments vétérinaires et comme conservateur dans certaines formulations pharmaceutiques .

Mécanisme d'action

La this compound exerce ses effets en se liant à la sous-unité 30S du ribosome bactérien, ce qui interfère avec la capacité du ribosome à lire avec précision les interactions entre l'ARN messager (ARNm) et l'ARN de transfert (ARNt) . Cette perturbation de la synthèse des protéines conduit à la production de protéines défectueuses ou incomplètes, entraînant finalement la mort des cellules bactériennes . Les principales cibles moléculaires de la this compound sont l'ARN ribosomique et les protéines ribosomiques spécifiques impliquées dans le processus de traduction .

Comparaison Avec Des Composés Similaires

Ces composés partagent un mécanisme d'action similaire mais diffèrent par leurs structures chimiques et leurs activités spécifiques . Par exemple, la gentamicine C2 est connue pour être moins néphrotoxique que la gentamicine C1, tandis que la gentamicine C1a a un motif de méthylation légèrement différent sur le cycle 2-amino-hexose . Les caractéristiques structurelles uniques de la this compound contribuent à son affinité de liaison spécifique et à son activité contre certaines souches bactériennes .

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAZRRDELHUEMR-CAMVTXANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023091 | |

| Record name | Gentamicin C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water, Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons | |

| Record name | Gentamicin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ | |

| Record name | Gentamicin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White amorphous powder | |

CAS No. |

25876-10-2, 1403-66-3 | |

| Record name | Gentamicin C1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25876-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentamicin C1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025876102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentamicin C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gentamicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENTAMICIN C1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I904Y9FPPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gentamicin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

102-108 °C | |

| Record name | Gentamicin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

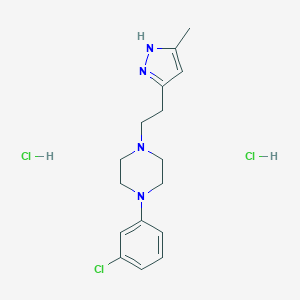

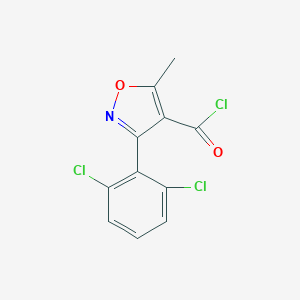

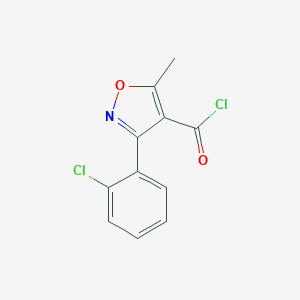

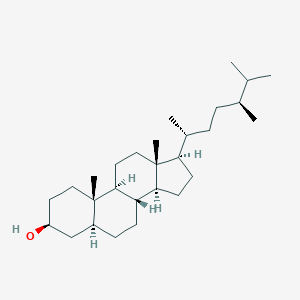

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does gentamicin C1 exert its antibacterial effect?

A1: Gentamicin C1, like other aminoglycosides, binds to the 30S subunit of bacterial ribosomes. [, , , ] This binding disrupts protein synthesis by causing mistranslation and inhibiting proofreading mechanisms. []

Q2: Are there differences in antibacterial activity among the components of the gentamicin complex?

A2: While all components of the gentamicin complex exhibit antibacterial activity, some studies suggest gentamicin C1 may have lower activity against certain bacterial strains compared to other components like gentamicin C2. [, , , ] Additionally, the relative potencies of neomycin B and C, components of another aminoglycoside complex, differ with neomycin C demonstrating lower activity. []

Q3: Do certain bacterial enzymes inactivate gentamicin C1?

A3: Yes, some bacteria exhibit resistance to gentamicin C1 through enzymatic inactivation. For example, certain strains of Pseudomonas aeruginosa possess aminoglycoside 6′-N-acetyltransferases that specifically acetylate gentamicin C1a and C2, but not gentamicin C1. []

Q4: What is the molecular formula and weight of gentamicin C1?

A4: The molecular formula of gentamicin C1 is C21H43N5O7. Its molecular weight is 477.6 g/mol. [, ]

Q5: How can the different components of gentamicin be distinguished structurally?

A5: The major components of gentamicin (C1, C1a, C2, C2a) differ primarily in their methylation patterns at specific positions within the molecule. These subtle structural differences can be elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). [, , ]

Q6: How do structural modifications to gentamicin C1 impact its activity?

A6: Research suggests that modifications at the 2''-position of gentamicin C1 can influence its activity against bacteria exhibiting resistance through adenylylation. [] For instance, the synthesis of 2''-epi-gentamicin C1 aimed to overcome this resistance mechanism. []

Q7: What is the pharmacokinetic profile of gentamicin C1?

A7: Studies in various animal models, including horses, beagles, and chickens, indicate that gentamicin C1 exhibits distinct pharmacokinetic characteristics compared to other gentamicin components. [, , ]

Q8: How does the route of administration affect gentamicin C1 pharmacokinetics?

A8: In broiler chickens, the bioavailability of gentamicin C1 significantly differed based on the route of administration (intravenous, intramuscular, subcutaneous, oral). [] Similar route-dependent variations in pharmacokinetic parameters were observed for other gentamicin components in this study. []

Q9: Do infections alter gentamicin pharmacokinetics?

A9: Research in piglets revealed that gentamicin exposure was lower in animals co-infected with Actinobacillus pleuropneumoniae and Pasteurella multocida compared to healthy piglets. [] The infected piglets also demonstrated faster elimination of gentamicin. []

Q10: What are the mechanisms of bacterial resistance to gentamicin C1?

A10: The most common mechanism of gentamicin resistance involves the production of aminoglycoside-modifying enzymes. [] These enzymes, often encoded by plasmids, can inactivate gentamicin through acetylation, phosphorylation, or adenylylation. [, , , , ]

Q11: Which component of the gentamicin complex is the most nephrotoxic?

A11: Studies in rats have indicated that gentamicin C2 exhibits the highest nephrotoxicity among the components of the gentamicin complex. [] Gentamicin C1 and C1a demonstrated lower nephrotoxicity in these studies. []

Q12: Does the composition of commercially available gentamicin vary?

A12: Yes, significant variations in the C2 content of different commercially available gentamicin preparations have been reported. [] This variation in component composition could potentially influence the toxicity and efficacy of different gentamicin formulations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)